molecular formula C12H18ClNO B13632404 2-Ethyl-2-phenylmorpholinehydrochloride

2-Ethyl-2-phenylmorpholinehydrochloride

Cat. No.: B13632404
M. Wt: 227.73 g/mol
InChI Key: NJCNIOBBGISXIM-UHFFFAOYSA-N
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Description

2-ethyl-2-phenylmorpholine hydrochloride is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the morpholine ring, along with a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-2-phenylmorpholine hydrochloride typically involves the reaction of 2-ethylmorpholine with phenylmagnesium bromide, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to reflux

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Reagents: 2-ethylmorpholine, phenylmagnesium bromide, hydrochloric acid

Industrial Production Methods

Industrial production of 2-ethyl-2-phenylmorpholine hydrochloride may involve similar synthetic routes but on a larger scale. The process may include:

  • Batch or continuous flow reactors
  • Purification steps: Crystallization or recrystallization to obtain the pure hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2-phenylmorpholine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding N-oxides.
  • Reduction: Reduction reactions can lead to the formation of secondary amines.
  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or peracids
  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
  • Substitution: Alkyl halides or acyl halides

Major Products Formed

  • Oxidation: N-oxides
  • Reduction: Secondary amines
  • Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

2-ethyl-2-phenylmorpholine hydrochloride has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.
  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Explored as a potential therapeutic agent for various diseases.
  • Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-ethyl-2-phenylmorpholine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethylmorpholine
  • 2-phenylmorpholine
  • N-ethylmorpholine
  • N-phenylmorpholine

Uniqueness

2-ethyl-2-phenylmorpholine hydrochloride is unique due to the presence of both ethyl and phenyl groups on the morpholine ring, which can confer distinct chemical and biological properties. This dual substitution can enhance its reactivity and potential biological activities compared to other morpholine derivatives.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-ethyl-2-phenylmorpholine;hydrochloride

InChI

InChI=1S/C12H17NO.ClH/c1-2-12(10-13-8-9-14-12)11-6-4-3-5-7-11;/h3-7,13H,2,8-10H2,1H3;1H

InChI Key

NJCNIOBBGISXIM-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNCCO1)C2=CC=CC=C2.Cl

Origin of Product

United States

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